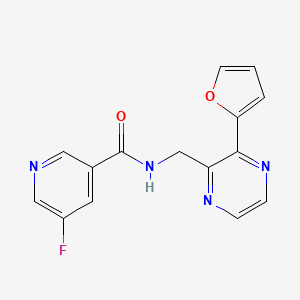
5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a furan ring, a pyrazine ring, and a nicotinamide moiety. The unique structural features of this compound make it a potential candidate for various applications in medicinal chemistry, biology, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multiple steps, including the formation of the pyrazine and furan rings, followed by the introduction of the fluorine atom and the nicotinamide group. Common synthetic routes may include cyclization reactions, nucleophilic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyrazine ring may produce dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic applications.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: It is used as an intermediate in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinases, which are essential for cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated nicotinamide derivatives and pyrazine-containing molecules. Examples are:
- 5-fluoro-N-(pyrazin-2-yl)nicotinamide
- 5-fluoro-N-(furan-2-yl)nicotinamide
Uniqueness
The uniqueness of 5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrazine rings, along with the fluorine atom, distinguishes it from other similar compounds and enhances its potential for diverse applications.
Propiedades
IUPAC Name |
5-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-11-6-10(7-17-8-11)15(21)20-9-12-14(19-4-3-18-12)13-2-1-5-22-13/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGPTUSLOLMOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462235.png)
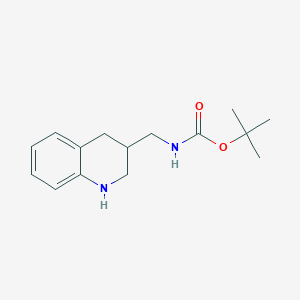
![N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2462239.png)
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2462241.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2462242.png)
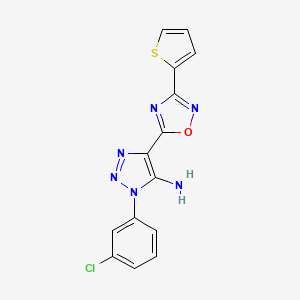
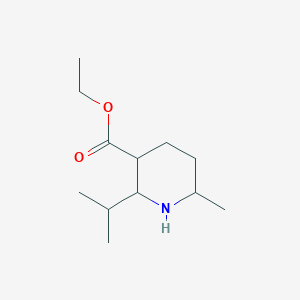
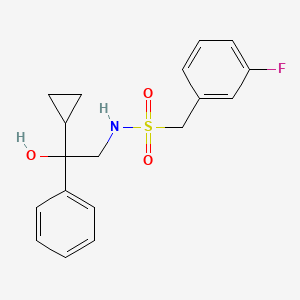
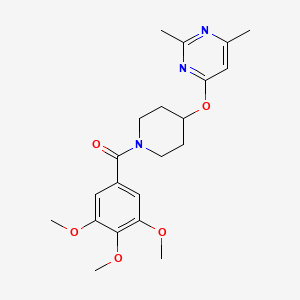
![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2462251.png)

![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462255.png)
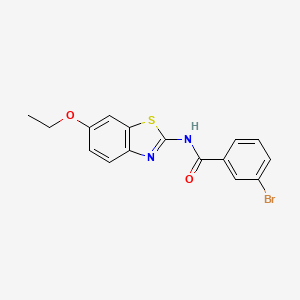
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B2462258.png)
